tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)piperidine-1-carboxylate is a complex organic compound that features a boronic ester group. This compound is significant in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)piperidine-1-carboxylate typically involves multiple stepsThe final step involves the protection of the piperidine nitrogen with a tert-butyl group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while substitution reactions can produce various arylated thiazole derivatives .
Scientific Research Applications
tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)piperidine-1-carboxylate has numerous applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The thiazole ring can interact with various proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar boronic ester group but different aromatic ring structure.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-1-carboxylate: Similar boronic ester group but different heterocyclic ring.
Uniqueness
The uniqueness of tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)piperidine-1-carboxylate lies in its combination of a boronic ester group with a thiazole ring and a piperidine moiety. This unique structure imparts specific reactivity and biological activity, making it valuable in various research applications.
Properties
Molecular Formula |
C25H35BN2O4S |
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Molecular Weight |
470.4 g/mol |
IUPAC Name |
tert-butyl 3-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H35BN2O4S/c1-23(2,3)30-22(29)28-14-8-9-18(16-28)21-27-15-20(33-21)17-10-12-19(13-11-17)26-31-24(4,5)25(6,7)32-26/h10-13,15,18H,8-9,14,16H2,1-7H3 |
InChI Key |
HPGOOMYWMIRRQZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(S3)C4CCCN(C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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